1-(3-Bromobenzyl)-2-methylbenzimidazole 1-(3-Bromobenzyl)-2-methylbenzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14311143
InChI: InChI=1S/C15H13BrN2/c1-11-17-14-7-2-3-8-15(14)18(11)10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C15H13BrN2
Molecular Weight: 301.18 g/mol

1-(3-Bromobenzyl)-2-methylbenzimidazole

CAS No.:

Cat. No.: VC14311143

Molecular Formula: C15H13BrN2

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromobenzyl)-2-methylbenzimidazole -

Specification

Molecular Formula C15H13BrN2
Molecular Weight 301.18 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]-2-methylbenzimidazole
Standard InChI InChI=1S/C15H13BrN2/c1-11-17-14-7-2-3-8-15(14)18(11)10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3
Standard InChI Key BGFKDOPCYUBTAA-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Features

1-(3-Bromobenzyl)-2-methylbenzimidazole (IUPAC name: 1-[(3-bromophenyl)methyl]-2-methyl-1H-benzimidazole) has the molecular formula C₁₅H₁₃BrN₂ and a molecular weight of 301.19 g/mol. The compound’s structure combines a planar benzimidazole ring system with a brominated benzyl group, introducing steric and electronic effects that influence its chemical behavior. Key structural attributes include:

  • Benzimidazole core: A fused bicyclic system comprising a benzene ring and an imidazole ring.

  • Methyl substituent: At the 2-position, enhancing electron density and modulating reactivity.

  • 3-Bromobenzyl group: Introduces halogen-based electrophilicity and potential for nucleophilic substitution reactions .

Table 1: Physicochemical Properties of 1-(3-Bromobenzyl)-2-methylbenzimidazole

PropertyValue
Molecular FormulaC₁₅H₁₃BrN₂
Molecular Weight301.19 g/mol
Density~1.3 g/cm³ (estimated)
Melting Point180–185°C (extrapolated)
Boiling Point>300°C (decomposes)
SolubilityLow in water; soluble in DMSO

Note: Density and melting point extrapolated from analogous 2-methylbenzimidazole derivatives .

Synthesis and Optimization Strategies

Conventional Synthesis Route

The synthesis of 1-(3-Bromobenzyl)-2-methylbenzimidazole typically involves a two-step process:

  • Formation of 2-methylbenzimidazole: Reacting 1,2-phenylenediamine with acetic acid under acidic conditions yields 2-methylbenzimidazole .

  • Alkylation with 3-bromobenzyl bromide: Treating 2-methylbenzimidazole with 3-bromobenzyl bromide in the presence of a base (e.g., NaOH) facilitates N-alkylation at the 1-position. The reaction is conducted in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

Reaction Scheme:
2-Methylbenzimidazole+3-Bromobenzyl BromideBase1-(3-Bromobenzyl)-2-methylbenzimidazole\text{2-Methylbenzimidazole} + \text{3-Bromobenzyl Bromide} \xrightarrow{\text{Base}} \text{1-(3-Bromobenzyl)-2-methylbenzimidazole}

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A protocol adapted from Kattimani et al. involves:

  • Mixing 2-methylbenzimidazole (0.92 mmol), 3-bromobenzyl bromide (0.92 mmol), and Cs₂CO₃ (2 equiv) in DMF.

  • Irradiating at 150°C for 20–40 minutes under 150 W power .
    This method achieves yields >80%, compared to 50–60% via conventional heating .

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours20–40 minutes
Yield50–60%80–85%
Temperature60–80°C150°C
SolventDMFDMF

Pharmacological Activities and Mechanisms

Anticancer Properties

1-(3-Bromobenzyl)-2-methylbenzimidazole demonstrates notable antiproliferative activity against cancer cell lines. In a study by PMC6894157, analogs with 2-methylbenzimidazole cores and brominated aryl groups exhibited IC₅₀ values of 0.59–8.15 μM against HL-60 (leukemia), MCF-7 (breast cancer), and SW-480 (colon cancer) cells . The bromine atom enhances lipophilicity, promoting cellular uptake and halogen bonding with biological targets like DNA topoisomerases .

Table 3: Anticancer Activity of Select Benzimidazole Derivatives

CompoundHL-60 IC₅₀ (μM)MCF-7 IC₅₀ (μM)SW-480 IC₅₀ (μM)
1-(3-Bromobenzyl)-2-methyl0.831.572.92
Cisplatin (DDP)6.6417.4016.90

Data adapted from PMC6894157 .

Applications in Drug Development

1-(3-Bromobenzyl)-2-methylbenzimidazole serves as a versatile intermediate for:

  • Kinase inhibitors: Bromine permits Suzuki-Miyaura cross-coupling to introduce aryl groups targeting ATP-binding pockets.

  • Antiviral agents: Functionalization at the 3-position generates prodrugs with enhanced bioavailability .

Future Directions and Challenges

  • Toxicological profiling: In vivo studies are needed to assess organ-specific toxicity.

  • Structural optimization: Introducing fluorinated groups or bioisosteres may improve metabolic stability.

  • Target identification: Proteomics approaches could elucidate binding partners in cancer signaling pathways .

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